ANR 94 is a synthetic compound belonging to the class of 8-substituted 9-ethyladenines. [] It acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , ] This receptor subtype is involved in various physiological processes, including neurotransmission, immune responses, and cardiovascular regulation. ANR 94 has been extensively studied in the context of Parkinson's disease (PD) research due to the established role of A2AR in modulating dopaminergic neurotransmission. [, ]
Synthesis Analysis
Although the provided papers do not explicitly describe the detailed synthesis of ANR 94, they mention that it belongs to a series of 8-substituted 9-ethyladenines. [] This suggests that its synthesis likely involves modifications of the adenine structure at the 8th and 9th positions.
Molecular Structure Analysis
ANR 94's molecular structure consists of a purine ring system with an ethoxy group at the 8th position and an ethyl group at the 9th position. [] The amine group crucial for its biological activity is located at the 6th position of the purine ring. Further structural analysis, potentially using computational chemistry approaches, would be beneficial to understand the structure-activity relationship of ANR 94 and its interactions with A2AR.
Mechanism of Action
ANR 94 exerts its biological effects by selectively binding to and blocking A2AR. [, , ] By antagonizing A2AR, ANR 94 can modulate downstream signaling pathways associated with this receptor. For instance, in the context of PD, A2AR blockade by ANR 94 has been shown to potentiate the effects of L-DOPA, a gold-standard medication for PD, on rotational behavior in rodent models. [] This suggests that ANR 94 may enhance dopaminergic neurotransmission by indirectly influencing the activity of other neurotransmitter systems.
Applications
Parkinson's Disease: ANR 94 has shown potential as a therapeutic agent for PD. In rodent models, it reduces the loss of dopaminergic neurons, protects against neurotoxicity, and enhances the effectiveness of L-DOPA. []
Epilepsy: Research suggests that ANR 94 may possess anticonvulsant properties. Studies have demonstrated that blocking A2AR with ANR 94 can improve the stability of GABAergic neurotransmission, which is often impaired in epileptic conditions. []
Binge Eating: ANR 94 has been used to investigate the role of A2AR in binge eating behavior. Studies using ANR 94 suggest that A2AR may play a crucial role in regulating food intake and that modulating A2AR activity could offer new avenues for treating eating disorders. []
Related Compounds
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) [, ]. It is being investigated for its potential neuroprotective effects and ability to improve motor symptoms in Parkinson's disease (PD) [].
Relevance: MPEP is investigated in conjunction with ANR 94 and MSX-3 as a potential dual-target therapy for PD. The combination of MPEP with A2A antagonists, including ANR 94, showed synergistic effects on L-DOPA-induced turning behavior in a rat model of PD []. This suggests that combining drugs targeting different pathways may provide enhanced therapeutic benefits compared to single-drug treatments.
Compound Description: MSX-3 is a potent and selective antagonist of the adenosine A2A receptor (A2AR) []. Like ANR 94, it is investigated for its potential in treating Parkinson's disease (PD) [].
Relevance: Similar to ANR 94, MSX-3 is an A2AR antagonist explored for its therapeutic potential in PD. Studies compared and combined MSX-3 with ANR 94 and MPEP to assess their individual and combined effects on neuroprotection and behavioral outcomes in a rat PD model. MSX-3, like ANR 94, potentiated L-DOPA-induced turning behavior []. This suggests that A2AR antagonists, including ANR 94 and MSX-3, may be valuable additions to L-DOPA therapy in PD management.
8-Ethoxy-9-ethyladenine (ANR 82)
Compound Description: ANR 82 is another 8-substituted 9-ethyladenine derivative, similar in structure to ANR 94 []. It acts as an adenosine A2A receptor antagonist and has shown promising results in in vivo models of Parkinson's disease [].
Relevance: ANR 82 is structurally related to ANR 94 and belongs to the same class of 9-ethyladenines, all of which act as A2A receptor antagonists []. This structural similarity suggests they might share a similar binding mechanism to the A2A receptor. The fact that both compounds have demonstrated efficacy in in vivo models of Parkinson's disease further strengthens their relatedness in terms of therapeutic potential.
ANR 152
Compound Description: ANR 152 is another compound belonging to the 8-substituted 9-ethyladenine class, exhibiting similar structural features to ANR 94 []. It acts as an adenosine A2A receptor antagonist and displays promising efficacy in in vivo models of Parkinson's disease [].
Relevance: ANR 152 is closely related to ANR 94, sharing the core 9-ethyladenine structure with an 8-substitution []. This makes them part of the same chemical family and suggests a similar mode of interaction with the A2A receptor. The comparable in vivo efficacy in Parkinson's disease models further supports their relatedness and potential as therapeutic agents [].
VT 7
Compound Description: VT 7 is an adenosine A2A receptor agonist. It has shown efficacy in reducing binge-like eating episodes in rodent models when administered systemically or directly into the central amygdala [].
Relevance: While VT 7 acts as an agonist and ANR 94 as an antagonist, both compounds target the adenosine A2A receptor, making them pharmacologically related []. VT 7's effect on binge eating behavior highlights the diverse roles of the A2A receptor in various neurological processes, further emphasizing the significance of A2A receptor modulation, a target shared with ANR 94, in addressing different neurological conditions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tigecycline hydrochloride is a first-in-class, broad spectrum antibiotic with activity against antibiotic-resistant organisms.Target: AntibacterialTigecycline hydrochloride is active against a broad range of gram-negative and gram-positive bacterial species including clinically important multidrug-resistant nosocomial and community-acquired bacterial pathogens. Tigecycline hydrochloride has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site [1]. Tigecycline hydrochloride has also been found to be effective for the treatment of community- as well as hospital-acquired and ventilator-associated pneumonia and bacteremia, sepsis with shock and urinary tract infections. Tigecycline hydrochloride appears to be a valuable treatment option for the management of superbugs, especially where conventional therapy has failed [2].Fifteen patients received tigecycline hydrochloride for 16 episodes of CPKP infection. The main infections were pneumonia (31%), urinary tract infection (31%), peritonitis (20%), catheter-related bacteraemia (12%), and meningitis (6%). Most infections were complicated with severe sepsis (44%), septic shock (12%), and/or bacteraemia (19%). The daily maintenance dose of tigecycline hydrochloride was 200 mg in 10 episodes and 100 mg in 6 episodes. The overall 30-day mortality rate was 25%. Univariate analysis showed that mortality was significantly associated (p < 0.01) with mean APACHE II and SOFA scores and the presence of immunosuppression, but not with the tigecycline hydrochloride dose [3].Clinical indications: Acinetobacter infection; Bacterial infection; Bacterial pneumonia; Bacterial skin infection; Bacteroides fragilis infection; Bacteroides infection; Citrobacter infection; Clostridiaceae infection; Clostridium difficile infection; Clostridium infection; Enterobacter infectionFDA Approved Date: June 17, 2005Toxicity: nausea; vomiting; diarrhea; local IV-site reaction; infection; fever; headache
Zotiraciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. It is a member of the pyrazolo[1,5-a]pyrimidine class of compounds and has a molecular weight of 406.4 g/mol.
KN-93 Hcl is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), competitively blocking CaM binding to the kinase (Ki = 370 nM).IC50 Value: 370 nM (Ki); 12uM (NIH3T3 Cell) [1]Target: CaMKIIin vitro: KN-93 inhibits serum-induced fibroblast cell growth in a comparable dose-dependent fashion to its inhibition of CaMK-II activity. After 2 days of KN-93 treatment, 95% of cells are arrested in G1. G1 arrest is reversible; 1 day after KN-93 release, a peak of cells had progressed into S and G2-M. KN-92, a similar but inactive compound, had no effect on CaMK-II activity or cell growth [1]. In contrast effects of carbachol, histamine and forskolin were significantly inhibited by KN-93 with an IC50 of 0.15, 0.3 and 1 microM, respectively; these effects occurred without any changes in intracellular cyclic AMP and Ca2+ levels [2]. KN-93 inhibits expression of the anti-apoptotic protein Mcl-1 and induces expression of the pro-apoptotic protein PUMA; third, KN-93-mediated cell death is p53-independent; and fourth, KN-93 induces the generation of ROS [4].in vivo: EADs were significantly suppressed by KN-93 (EADs present in 4/10 hearts) compared to KN-92 (EADs present in 10/11 hearts) (P =.024). There were no significant differences in parameters favoring EADs such as monophasic action potential duration or heart rate in KN-93- or KN-92-treated hearts. CaM kinase activity in situ increased 37% in hearts with EADs compared to hearts without EADs (P =.015) [3].
Peimisine is a natural compound found in the roots of the Chinese herb Fritillaria thunbergii. It has been used in traditional Chinese medicine for centuries to treat respiratory diseases such as cough, asthma, and bronchitis. Peimisine has also been studied for its potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.
GW311616 is a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase(HNE) with IC50 of 22 nM; free base form of GW311616A.IC50 value: 22 nM [1]Target: neutrophil elastaseThe HNE inhibitor GW311616A is selective over other human serine proteases (IC50 values >100 uM for trypsin, cathepsin G, and plasmin, >3 mM for chymotrypsin and tissue plasminogen activator). Acetylcholinesterase is not inhibited by GW311616A at 100 uM.GW311616A is more potent than thetrifluoromethylketone inhibitor ZD8321 (Ki=13 nM). GW311616A is orallybioavailable in rat, dog (Table 4) and hamster despite moderate to high plasma clearance, which indicates that clearance is predominantly extrahepatic.
GW311616 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a selective antagonist of the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. This paper aims to provide a comprehensive review of GW311616 hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Telavancin Hydrochloride is a synthetic lipoglycopeptide antibiotic that is used to treat serious bacterial infections. It was approved by the US Food and Drug Administration (FDA) in 2009 for the treatment of complicated skin and skin structure infections (cSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Telavancin Hydrochloride is a derivative of vancomycin, which is a glycopeptide antibiotic that has been used for several decades to treat serious infections caused by Gram-positive bacteria.
Parecoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of COX-2 inhibitors. It is used for the treatment of acute pain and inflammation associated with surgical procedures. Parecoxib is a prodrug that is rapidly converted to valdecoxib, which is the active form of the drug.